molecular formula C17H21N3O3S B6903396 N-(1-benzylsulfonylpiperidin-4-yl)-1H-pyrrole-3-carboxamide

N-(1-benzylsulfonylpiperidin-4-yl)-1H-pyrrole-3-carboxamide

Cat. No.: B6903396
M. Wt: 347.4 g/mol
InChI Key: MQDJTAYOKXIGDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-benzylsulfonylpiperidin-4-yl)-1H-pyrrole-3-carboxamide is a complex organic compound that features a piperidine ring, a pyrrole ring, and a carboxamide group

Properties

IUPAC Name

N-(1-benzylsulfonylpiperidin-4-yl)-1H-pyrrole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c21-17(15-6-9-18-12-15)19-16-7-10-20(11-8-16)24(22,23)13-14-4-2-1-3-5-14/h1-6,9,12,16,18H,7-8,10-11,13H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQDJTAYOKXIGDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CNC=C2)S(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylsulfonylpiperidin-4-yl)-1H-pyrrole-3-carboxamide typically involves multiple steps, starting with the preparation of the piperidine and pyrrole intermediates. One common method involves the condensation of a benzylsulfonyl chloride with a piperidine derivative, followed by the introduction of the pyrrole ring through a cyclization reaction. The final step involves the formation of the carboxamide group under specific reaction conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzylsulfonylpiperidin-4-yl)-1H-pyrrole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyrrole rings, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines or alcohols.

Scientific Research Applications

N-(1-benzylsulfonylpiperidin-4-yl)-1H-pyrrole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of N-(1-benzylsulfonylpiperidin-4-yl)-1H-pyrrole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to a receptor and modulate its activity, thereby influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine: Similar structure with a different substituent on the piperidine ring.

    N-(piperidine-4-yl)benzamide: Lacks the sulfonyl and pyrrole groups but shares the piperidine and benzamide moieties.

Uniqueness

N-(1-benzylsulfonylpiperidin-4-yl)-1H-pyrrole-3-carboxamide is unique due to the presence of both the benzylsulfonyl and pyrrole groups, which confer distinct chemical and biological properties

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.